molecular formula C21H16ClN3O4 B4894819 2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide

Cat. No.: B4894819
M. Wt: 409.8 g/mol
InChI Key: NEUMFPABWJZFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a nitro group, and a 2-methylbenzoyl amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide typically involves multistep organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with palladium catalyst.

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Major Products

Scientific Research Applications

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-aminobenzamide:

Uniqueness

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-13-5-2-3-8-17(13)20(26)23-14-6-4-7-15(11-14)24-21(27)18-10-9-16(25(28)29)12-19(18)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUMFPABWJZFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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